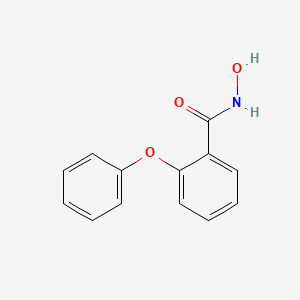
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is a complex organic compound characterized by its unique structure, which includes a methylenedioxy group, a phosphono group, and a cinnamonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile typically involves multi-step organic reactions. One common approach is the condensation of diethyl phosphonoacetate with 3,4-methylenedioxybenzaldehyde under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the cinnamonitrile group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile can undergo various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile involves its interaction with various molecular targets. The methylenedioxy group can participate in electron transfer reactions, while the phosphono group can act as a ligand for metal ions, influencing enzymatic activities. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxy-alpha-Pyrrolidinohexanophenone (MDPHP): A stimulant and substituted cathinone with a similar methylenedioxy group.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.
Methylone (bk-MDMA): A β-keto derivative of 3,4-methylenedioxyphenylalkylamines.
Uniqueness
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is unique due to the presence of the phosphono group, which imparts distinct chemical reactivity and potential biological activities not observed in the other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
66577-01-3 |
|---|---|
Molecular Formula |
C14H16NO5P |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C14H16NO5P/c1-3-19-21(16,20-4-2)12(9-15)7-11-5-6-13-14(8-11)18-10-17-13/h5-8H,3-4,10H2,1-2H3/b12-7+ |
InChI Key |
QCROMILSZYPNDA-KPKJPENVSA-N |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC2=C(C=C1)OCO2)/C#N)OCC |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC2=C(C=C1)OCO2)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)



